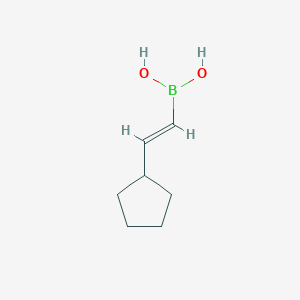

(E)-(2-Cyclopentylethenyl)boronic acid

Description

Properties

CAS No. |

161282-93-5 |

|---|---|

Molecular Formula |

C7H13BO2 |

Molecular Weight |

139.99 g/mol |

IUPAC Name |

2-cyclopentylethenylboronic acid |

InChI |

InChI=1S/C7H13BO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7,9-10H,1-4H2 |

InChI Key |

REDSVDRKHXLRKC-UHFFFAOYSA-N |

SMILES |

B(C=CC1CCCC1)(O)O |

Canonical SMILES |

B(C=CC1CCCC1)(O)O |

Synonyms |

[(1E)-2-Cyclopentylethenyl]boronic Acid; |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of E 2 Cyclopentylethenyl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions Involving (E)-(2-Cyclopentylethenyl)boronic Acid

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for synthesizing conjugated systems of alkenes, styrenes, or biaryl compounds. libretexts.org Alkenylboronic acids, such as this compound, are valuable partners in these reactions for creating C(sp²)–C(sp²) bonds.

Catalytic Systems and Ligand Architectures for Selective Coupling

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. The active catalyst is a Pd(0) species, often generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃. libretexts.org Ligands play a crucial role in stabilizing the palladium center, enhancing its reactivity, and influencing the selectivity of the reaction. libretexts.org For coupling alkenylboronic acids, electron-rich and sterically bulky phosphine (B1218219) ligands are generally preferred as they facilitate the oxidative addition step and promote reductive elimination. libretexts.org

Modern catalyst systems often employ biarylphosphine ligands, such as XPhos and SPhos, which have proven effective for a wide range of substrates, including challenging combinations. nih.gov These ligands, in combination with palladium precursors, form highly active catalysts that can operate under mild conditions with low catalyst loadings. libretexts.orgnih.gov N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity. chemrxiv.org

Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Alkenylboronic Acids

| Catalyst Precursor | Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 80-110 °C |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 °C |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/Water | 80 °C |

| PEPPSI-iPr (NHC) | (none) | KOtBu | THF | Room Temp - 60 °C |

Mechanistic Elucidation of Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (e.g., an aryl or vinyl bromide) to a coordinatively unsaturated Pd(0) complex. libretexts.orgchemrxiv.org This step forms a Pd(II) intermediate, and it is often the rate-determining step in the catalytic cycle. libretexts.org The reactivity of the halide typically follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation : This is the most complex step of the reaction, where the organic group from the boron reagent is transferred to the palladium(II) center. nih.gov The mechanism of transmetalation is heavily debated, but it is widely accepted that a base is required to activate the boronic acid. nih.gov One proposed pathway involves the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic than the corresponding boronic acid and readily transfers its organic moiety to the palladium complex. nih.gov Another pathway suggests the formation of a palladium-hydroxo complex that reacts with the neutral boronic acid. nih.gov This step results in a diorganopalladium(II) complex. libretexts.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate, which forms the new carbon-carbon bond in the final product and regenerates the catalytically active Pd(0) species. libretexts.orgyonedalabs.com For this step to occur, the two organic groups must be in a cis orientation on the palladium center. yonedalabs.com

Scope and Limitations in Diverse Substrate Pairings and Functional Group Compatibility

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.govnih.gov this compound, as an alkenylboronic acid, can be coupled with a wide variety of aryl, heteroaryl, and vinyl halides or triflates. researchgate.net

Substrate Scope:

Aryl Halides: Both electron-rich and electron-deficient aryl bromides and iodides are generally excellent coupling partners. Aryl chlorides, being less reactive, often require more specialized and highly active catalyst systems. nih.gov

Vinyl Halides: Coupling with vinyl halides proceeds efficiently, typically with retention of the double bond stereochemistry.

Heteroaryl Halides: A wide range of heteroaryl halides can be used, although some nitrogen-containing heterocycles can pose challenges by coordinating to the palladium catalyst. nih.gov

Functional Group Compatibility: A significant advantage of the Suzuki-Miyaura reaction is its compatibility with a wide array of functional groups on both coupling partners. organic-chemistry.org This tolerance minimizes the need for protecting groups. Compatible functional groups include esters, ketones, amides, nitriles, ethers, and even free hydroxyl and amino groups under the right conditions. organic-chemistry.org

Limitations:

Protodeboronation: A common side reaction is the cleavage of the carbon-boron bond by a proton source, which leads to the formation of an alkene byproduct and reduces the yield of the desired coupled product. This can be particularly problematic for some vinyl and heteroarylboronic acids. nih.govnih.gov

Homocoupling: The boronic acid can undergo homocoupling to form a diene byproduct.

Steric Hindrance: Highly substituted or sterically hindered coupling partners can react slowly and may require higher temperatures or more active catalysts.

Table 2: Substrate Pairing and Functional Group Tolerance

| Coupling Partner | Functional Groups Tolerated | Potential Issues |

|---|---|---|

| Aryl Bromides/Iodides | -OMe, -CO₂Me, -CN, -NO₂, -CHO, -OH | Severe steric hindrance near the coupling site. |

| Aryl Chlorides | Similar to bromides/iodides | Lower reactivity, requires more active catalysts. |

| Vinyl Halides | Esters, ketones, ethers | E/Z isomerization under certain conditions. |

| Heteroaryl Halides | Wide variety | Catalyst inhibition by N-heterocyles. |

| This compound | Most common functional groups | Susceptibility to protodeboronation. |

Petasis Borono-Mannich Multicomponent Reactions with this compound

The Petasis Borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to produce substituted amines, such as α-amino acids. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool in organic synthesis due to its operational simplicity and ability to generate molecular complexity in a single step. nih.gov

Mechanistic Pathways of C-C Bond Formation

The mechanism of the Petasis reaction is distinct from the classical Mannich reaction. It is generally believed to proceed through the following key steps:

Imine/Iminium Ion Formation: The amine and the aldehyde react to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.

Boronate Complex Formation: The boronic acid interacts with the carbinolamine or a hydroxyl group present on the aldehyde (like in α-hydroxy aldehydes). This forms a tetracoordinate "ate" complex, which is more nucleophilic. mdpi.com

C-C Bond Formation: The crucial carbon-carbon bond is formed by the irreversible transfer of the vinyl group from the boron "ate" complex to the electrophilic carbon of the iminium ion. organic-chemistry.org This transfer is often proposed to be an intramolecular process. organic-chemistry.org

The use of alkenylboronic acids like this compound in this reaction allows for the synthesis of various allylic amines. The reaction is known for its broad scope, tolerating a wide range of amines, aldehydes, and vinylboronic acids. nih.gov

Stereochemical Control in Petasis Reactions

A significant feature of the Petasis reaction is the potential for high stereochemical control, which can be achieved by using chiral substrates. wikipedia.org

Chiral Amines and Aldehydes: When a chiral amine or a chiral α-hydroxy aldehyde is used, the reaction can proceed with high diastereoselectivity. wikipedia.orgnih.gov For instance, the reaction of an enantiomerically pure α-hydroxy aldehyde with an amine and an alkenylboronic acid often yields the anti-β-amino alcohol product with high selectivity. nih.gov

Mechanism of Stereocontrol: The stereochemical outcome is often rationalized by the formation of a cyclic boronate intermediate. It is believed that the boronic acid reacts with a chiral hydroxyl group on the aldehyde or amine, leading to an intramolecular and facial-selective migration of the alkenyl group onto the iminium carbon. wikipedia.org The diastereoselectivity can arise from the reaction proceeding through the most stable conformation of the intermediate complex, which minimizes steric interactions like 1,3-allylic strain. wikipedia.org

Catalytic Variants: In addition to substrate-controlled stereoselectivity, asymmetric versions of the Petasis reaction have been developed using chiral catalysts, such as chiral biphenols. nih.gov These catalysts can control the stereochemical outcome, sometimes even overriding the inherent diastereoselectivity of the substrates to produce either syn or anti products. nih.gov This catalytic approach expands the synthetic utility of the reaction, allowing access to a wider range of stereoisomers.

Rhodium-Catalyzed Conjugate Additions and Related Transformations of Alkenyl Boronic Acids

This compound, as a member of the class of alkenylboronic acids, is expected to participate in a variety of rhodium-catalyzed transformations. These reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. Rhodium(I) complexes are particularly effective in catalyzing the addition of organoboronic acids to a range of unsaturated substrates.

A primary application is the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. While arylboronic acids are more commonly used, alkenylboronic acids also undergo these additions to yield γ,δ-unsaturated ketones, esters, or nitriles. The general mechanism involves the transmetalation of the alkenyl group from boron to a rhodium(I) complex, followed by insertion of the activated alkene into the rhodium-carbon bond and subsequent protonolysis or reductive elimination to release the product and regenerate the rhodium catalyst.

Rhodium catalysts have also been employed for the addition of aryl- and alkenylboronic acids to aldehydes, yielding secondary alcohols nih.gov. This process involves a key transmetalation step between the boronic acid and the rhodium complex nih.gov. Furthermore, rhodium-catalyzed reactions have been extended to include couplings with 2,4-dienoate esters, where the reaction pathway can lead to conjugate addition or Heck-type products depending on the substrate's substitution pattern nih.gov. Other notable transformations include rhodium-catalyzed cyanation and carboxylation with CO2, which convert alkenylboronic esters into valuable α,β-unsaturated nitriles and carboxylic acids, respectively acs.orgresearchgate.net.

The choice of rhodium precursor, ligands (often diphosphanes), and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and selectivity. Aqueous media have been shown to be effective for some rhodium-catalyzed couplings of boronic acids to olefins organic-chemistry.org.

Table 1: Overview of Rhodium-Catalyzed Reactions of Alkenylboronic Acids

| Reaction Type | Substrate | Product Type | Key Features |

|---|---|---|---|

| Conjugate Addition | α,β-Unsaturated Ketones/Esters | γ,δ-Unsaturated Carbonyls | Forms a C-C bond at the β-position. |

| Addition to Aldehydes | Aldehydes | Allylic Alcohols | Mediated by a [Rh(acac)(CO)2]-diphosphane complex nih.gov. |

| Heck-type Reaction | Styrenyl Olefins | 1,2-Disubstituted Alkenes | Occurs via an addition-βH elimination process in aqueous media organic-chemistry.org. |

| Carboxylation | Carbon Dioxide (CO2) | α,β-Unsaturated Carboxylic Acids | Proceeds under mild conditions with boronic esters acs.org. |

| Cyanation | N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) | α,β-Unsaturated Nitriles | Reported by the Beller group for aryl and alkenyl boronic acids researchgate.net. |

Other Significant Coupling and Addition Reactions

Beyond rhodium catalysis, this compound is a versatile substrate for other transition-metal-catalyzed coupling reactions, notably those mediated by copper and nickel.

Copper-Mediated Oxidative Couplings

Copper-catalyzed reactions provide a complementary approach for the functionalization of alkenylboronic acids. These methods are particularly useful for forming carbon-heteroatom and carbon-carbon bonds. One prominent example is the Chan-Evans-Lam (CEL) coupling, which involves the reaction of boronic acids with N-H or O-H containing compounds. Copper-catalyzed cascade cyclization reactions between alkenylboronic esters and N-H-based nucleophiles have been developed, providing pathways to synthesize nitrogen-containing heterocycles (azacycles) acs.orgacs.org.

Copper catalysis can also mediate C-C bond formation. For instance, the reaction of alkenylboronates with bromodifluoroacetates has been achieved using a copper powder and TMEDA catalytic system, yielding the corresponding coupling products researchgate.net. Furthermore, stereospecific copper-catalyzed cross-couplings of alkylboronic esters with various electrophiles, including alkynyl bromides and allyl halides, have been reported nih.gov. These reactions proceed through a boron "ate" complex, which undergoes transmetalation to a configurationally stable organocopper(I) species nih.gov. Such methodologies highlight the potential of this compound to engage in a diverse range of copper-mediated transformations.

Nickel-Catalyzed Cross-Couplings

Nickel catalysis offers a cost-effective and highly reactive platform for cross-coupling reactions involving organoboron reagents. Alkenylboronic acids and their esters are excellent partners in various nickel-catalyzed transformations. These reactions are valued for their ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds under mild conditions.

Nickel-catalyzed methods have been developed for the hydroalkenylation of alkenylboronic esters to produce valuable allyl boronic esters with high chemo- and regioselectivity acs.org. Nickel catalysts also facilitate the cross-coupling of alkenylboronic acids with a wide array of electrophiles. Examples include reactions with chromene acetals (under base-free conditions) organic-chemistry.orgnih.gov, styrenyl epoxides princeton.eduucla.edu, and α-bromoalkenylphosphonates researchgate.net. While some nickel-catalyzed arylative cyclizations have shown limited success with alkenylboronic acids, likely due to competing protodeboronation, they have been successfully employed in certain contexts, albeit sometimes in lower yields nih.gov. The choice of ligand is crucial in directing the outcome and efficiency of these reactions ucla.edu.

Table 2: Selected Nickel-Catalyzed Cross-Coupling Partners for Alkenylboronic Acids

| Electrophile Type | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|

| Alkenes (Hydroalkenylation) | Ni(COD)2 / Ligand | Allyl Boronic Esters | acs.org |

| Chromene Acetals | Ni(cod)2 / PPh3 | 2-Alkenyl-2H-chromenes | organic-chemistry.orgnih.gov |

| Styrenyl Epoxides | Ni(0) / Biarylmonophosphine | α-Aryl Alcohols | ucla.edu |

| Thiophenols | NiCl2·6H2O / dppf | Diaryl Sulfides | rsc.org |

| Aromatic Esters | Ni(COD)2 / PCy3 | Aryl-substituted products | acs.org |

Protodeboronation as a Side Reaction and its Mechanistic Control

A significant challenge in the application of organoboronic acids, including this compound, is their susceptibility to protodeboronation (or protodeborylation) wikipedia.org. This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the starting material and reducing the yield of the desired coupling product wikipedia.orged.ac.uk. The propensity for protodeboronation is highly dependent on the organic substituent and the reaction conditions, particularly pH, temperature, and the presence of metal catalysts wikipedia.orgchemrxiv.org.

Mechanistic studies have revealed multiple pathways for protodeboronation. In aqueous media, the reaction can be catalyzed by acid or base wikipedia.orgacs.org. Base-catalyzed protodeboronation is particularly relevant for cross-coupling reactions like the Suzuki-Miyaura, which are typically run under basic conditions ed.ac.ukchemrxiv.orgnih.gov. The mechanism often involves the formation of a more reactive boronate anion ([R-B(OH)₃]⁻) ed.ac.ukacs.org. For certain heteroaromatic boronic acids, zwitterionic species can be responsible for rapid protodeboronation under neutral pH conditions wikipedia.orgresearchgate.neted.ac.uk.

Several strategies have been developed to mitigate protodeboronation:

Catalyst and Condition Optimization: The development of highly active catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling relative to the slower protodeboronation pathway wikipedia.org.

"Slow Release" Strategies: Unstable boronic acids can be protected as more stable derivatives that slowly release the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions wikipedia.orged.ac.uk. Commonly used derivatives include organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, which are known for their air-stability wikipedia.orgnih.gov.

Anhydrous Conditions: In some cases, direct transmetalation from boronic esters under anhydrous conditions can bypass the formation of aqueous species prone to protonolysis ed.ac.uk.

For vinylboronic acids, protodeboronation is generally observed to be a slow process compared to many heteroaromatic boronic acids researchgate.neted.ac.uk. However, it remains a potential competing pathway that must be considered during reaction design and optimization.

Role of Lewis Acidity in Boronic Acid Reactivity and Stabilization

The chemistry of this compound is fundamentally governed by the properties of the boronic acid functional group, R-B(OH)₂. Boronic acids are Lewis acids due to the presence of a vacant p-orbital on the boron atom nih.govwikipedia.orgsemanticscholar.org. This Lewis acidity is central to their reactivity and their ability to participate in catalytic cycles.

In aqueous solution, a boronic acid exists in equilibrium with its corresponding tetrahedral boronate anion, R-B(OH)₃⁻ nih.govsemanticscholar.org. The position of this equilibrium is pH-dependent; the boronate form is favored under basic conditions wikipedia.orgwikipedia.org. The formation of the boronate is often a prerequisite for transmetalation in many cross-coupling reactions, as the tetracoordinate boron species is more nucleophilic and facilitates the transfer of the organic group to the transition metal catalyst.

The Lewis acidity of a boronic acid can be tuned by the electronic nature of its organic substituent. However, studies on specially designed boronic acids have shown that stabilization can also occur through non-covalent interactions, such as polar-π interactions with nearby aromatic rings nih.govsemanticscholar.orgnih.govru.nl. Solvation effects also play a crucial role in stabilizing both the neutral boronic acid and the anionic boronate form semanticscholar.orgnih.gov.

Stabilization of boronic acids is critical for their storage and handling, as they can be prone to degradation pathways like oxidation and protodeboronation nih.govdigitellinc.com. Conversion to boronate esters, by reaction with diols like pinacol (B44631), is a common strategy to enhance stability digitellinc.com. These esters protect the Lewis acidic boron center and can be more resistant to side reactions, although the degree of protection is highly dependent on the specific diol used ed.ac.ukdigitellinc.comnih.gov. Other strategies to improve stability include the formation of intramolecular coordination complexes, such as with a pendant carboxyl group to form a boralactone, which has been shown to dramatically increase resistance to oxidation digitellinc.comnih.gov.

Strategic Applications of E 2 Cyclopentylethenyl Boronic Acid in Complex Molecule Synthesis

Building Block in Natural Product Total Synthesis

The structural framework of (E)-(2-Cyclopentylethenyl)boronic acid is highly relevant to the synthesis of natural products, many of which feature cyclopentane (B165970) rings and stereodefined double bonds.

The primary utility of this compound in this context is as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction enables the formation of a new carbon-carbon bond between the vinyl carbon of the boronic acid and an sp2- or sp3-hybridized carbon of an organic halide or triflate. Through this method, the entire cyclopentylethenyl group can be efficiently integrated into a larger, more complex molecular scaffold. The cyclopentyl ring itself is a common motif in a wide array of natural products, including prostaglandins, iridoids, and certain sesquiterpenes. The ability to introduce this ring system along with an adjoining carbon chain in a single step is a significant synthetic advantage.

A key feature of this compound is the trans (E) configuration of its double bond. Suzuki-Miyaura couplings are well-known for proceeding with retention of the alkene geometry. This means that the (E)-stereochemistry of the boronic acid is faithfully transferred to the final product. This stereospecificity is crucial in total synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for achieving the correct biologically active molecule. The use of this reagent allows for the unambiguous installation of an (E)-alkenyl bond, bypassing the often problematic and low-yielding methods of stereoselective alkene formation.

Precursor for Advanced Materials Monomers (without material properties)

Boronic acids and their derivatives are increasingly being explored as monomers for the synthesis of advanced polymers. Boronic acid-containing polymers have garnered significant interest for various applications. alfa-chemistry.com

This compound can be envisioned as a monomer in polymerization reactions. For instance, the vinyl group could potentially participate in polymerization processes such as free-radical polymerization or be a substrate in olefin metathesis polymerization. Alternatively, the boronic acid functional group itself can be a key component of the polymer backbone or a pendant group. The formation of boronate esters, for example, is a reversible covalent reaction that can be used to create self-healing polymers or dynamic covalent networks. The cyclopentyl group would add hydrophobicity and specific steric bulk to the resulting polymer chain, influencing its macroscopic structure and solution-phase behavior. While the polymerization of this specific monomer is not detailed in current literature, the synthesis of boronic acid-containing monomers is a recognized strategy for creating functional materials. alfa-chemistry.com

Intermediate in Agrochemical and Pharmaceutical Lead Compound Synthesis (without biological activity or clinical data)

Boronic acids are recognized as important intermediates in the discovery and development of new pharmaceutical and agrochemical agents. echemi.commitachieve.com Several FDA-approved drugs contain a boronic acid moiety, and their use in constructing lead compounds is a growing field of research.

This compound serves as a valuable scaffold for generating a library of diverse compounds for screening. The cyclopentyl and vinyl components can be found in the core structures of numerous bioactive molecules. Medicinal and agrochemical chemists can utilize this reagent in Suzuki-Miyaura couplings with a wide range of aromatic and heteroaromatic halides to rapidly assemble potential lead compounds. The resulting molecules, possessing the cyclopentylethenyl fragment, can then be evaluated for their potential as, for example, enzyme inhibitors or receptor modulators. The key advantage here is the modularity of the synthesis; a single boronic acid can be combined with hundreds of different coupling partners to generate a large and structurally diverse set of new chemical entities for further investigation.

Contributions to Chiral Pool Synthesis and Asymmetric Catalysis

While this compound is itself achiral, it can be a substrate in reactions that generate chirality or be used in conjunction with chiral catalysts.

The field of asymmetric catalysis has demonstrated that alkenylboronates can participate in a variety of enantioselective transformations. For example, rhodium-catalyzed asymmetric additions of boronic acids to other molecules can create new stereocenters with high enantioselectivity. Furthermore, the cyclopentyl ring, once incorporated into a larger molecule, can serve as a scaffold upon which subsequent stereoselective reactions are performed.

Recent advances have shown the power of lithiation-borylation for the stereocontrolled synthesis of complex cyclic boronic esters, including those with cyclopentyl cores. These methods allow for the creation of multiple stereocenters with high levels of control, starting from simpler building blocks. While not a direct application of the title compound, these studies highlight the importance of cyclopentyl boronic acid derivatives in the broader field of asymmetric synthesis, providing access to chiral molecules that would be difficult to obtain otherwise.

Stereochemical Control and Stereoselectivity in Reactions of E 2 Cyclopentylethenyl Boronic Acid

Retention of Alkenyl Stereochemistry in Palladium-Catalyzed Coupling Reactions

A cornerstone of the synthetic utility of alkenylboronic acids is the high fidelity with which their stereochemistry is transferred to the product in palladium-catalyzed coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgresearchgate.net This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is renowned for its regio- and stereoselectivity. researchgate.netyoutube.com

In the case of (E)-(2-Cyclopentylethenyl)boronic acid, the trans configuration of the double bond is almost invariably retained in the coupled product. The catalytic cycle of the Suzuki-Miyaura coupling involves a sequence of steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The transmetalation and reductive elimination steps are key to the retention of stereochemistry. libretexts.org Deuterium-labeling studies have provided evidence that the transmetalation step for alkenylboranes proceeds with retention of the double bond geometry. libretexts.org

Table 1: Stereochemical Outcome in Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Product Stereochemistry |

|---|---|---|---|

| This compound | Aryl Halide | Pd(PPh₃)₄ / Base | Retained (E)-alkene |

| This compound | Vinyl Halide | Pd(OAc)₂ / PCy₃ / Base | Retained (E)-alkene |

This table illustrates the general principle of stereochemical retention in Suzuki-Miyaura reactions involving this compound.

This predictable stereochemical outcome is of paramount importance in the synthesis of complex molecules where the geometry of double bonds is critical to the molecule's function or further reactivity.

Diastereoselective and Enantioselective Transformations Initiated by this compound

Beyond the retention of its inherent stereochemistry, this compound can participate in reactions that generate new stereocenters with high levels of diastereoselectivity and enantioselectivity. These transformations often involve the addition of the vinylboronic acid to a prochiral substrate.

For instance, the conjugate addition of boronic acids to α,β-unsaturated carbonyl compounds is a powerful method for creating new stereocenters. While specific examples involving this compound are not prevalent in the literature, the general principles of such reactions are well-established. researchgate.netresearchgate.net In these reactions, a chiral catalyst can orchestrate the approach of the nucleophilic boronic acid to the electrophilic Michael acceptor, leading to the preferential formation of one enantiomer of the product. researchgate.net

Similarly, diastereoselective additions to chiral substrates containing a reactive functional group can be achieved. The existing stereocenters in the substrate can direct the incoming this compound to one face of the molecule, resulting in a diastereomerically enriched product. rsc.org The development of such diastereoselective transformations has been a focus in the synthesis of natural products. chegg.com

Influence of Catalyst Chiral Ligands on Product Stereochemistry

The stereochemical outcome of many reactions involving this compound can be controlled by the use of chiral ligands coordinated to the metal catalyst. In asymmetric catalysis, these ligands create a chiral environment around the metal center, which can differentiate between enantiotopic faces of a prochiral substrate or transition states leading to enantiomeric products. nih.govnih.gov

In the context of palladium-catalyzed reactions, a wide array of chiral phosphine (B1218219) ligands has been developed to induce enantioselectivity. nih.gov The choice of ligand can be critical, and often a screening of different ligands is necessary to achieve high levels of stereocontrol. researchgate.net The electronic and steric properties of the ligand influence the geometry and reactivity of the catalytic species, thereby dictating the stereochemical course of the reaction. nih.gov For example, in rhodium-catalyzed conjugate additions, chiral diene ligands have been shown to be highly effective in controlling the enantioselectivity of the addition of boronic acids. researchgate.net

Table 2: Representative Chiral Ligands for Asymmetric Transformations

| Ligand Type | Example Ligand | Application |

|---|---|---|

| Chiral Phosphine | BINAP | Asymmetric Suzuki-Miyaura Coupling |

| Chiral Diene | TADDOL-derived diene | Asymmetric Conjugate Addition |

| Chiral Oxazoline | Phosphine-Oxazoline (PHOX) | Asymmetric Allylic Alkylation |

This table presents examples of chiral ligand classes that can be employed to control stereochemistry in reactions potentially involving this compound.

Stereochemical Analysis Methodologies in Research

The determination of the stereochemical purity of the products derived from this compound is a critical aspect of stereoselective synthesis. A variety of advanced spectroscopic and analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for differentiating between stereoisomers. For alkenyl derivatives, the coupling constant (J-value) between the vinylic protons can distinguish between E and Z isomers. A larger J-value (typically 12-18 Hz) is indicative of a trans relationship, while a smaller J-value (typically 6-12 Hz) suggests a cis relationship. libretexts.org For diastereomers, the chemical shifts of protons and carbons in the vicinity of the newly formed stereocenters will differ. Chiral shift reagents or chiral solvating agents can be used to resolve the signals of enantiomers in the NMR spectrum.

X-ray Crystallography: When a crystalline product is obtained, single-crystal X-ray diffraction provides an unambiguous determination of the relative and absolute stereochemistry of the molecule. researchgate.net This technique offers a definitive three-dimensional structure of the compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining the enantiomeric excess (ee) of a reaction product. This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.

By employing these sophisticated analytical methods, researchers can accurately assess the success of their stereocontrolling strategies in reactions involving this compound.

Advanced Analytical Techniques in the Research of E 2 Cyclopentylethenyl Boronic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Intermediates and Product Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of (E)-(2-Cyclopentylethenyl)boronic acid and its derivatives. Specifically, ¹¹B NMR and ¹³C NMR provide critical information regarding the electronic environment of the boron and carbon atoms, respectively.

¹¹B NMR Spectroscopy:

¹¹B NMR is particularly useful for characterizing boronic acids and their esters. The chemical shift of the boron atom is highly sensitive to its coordination state. For tricoordinate boronic acids like this compound, the ¹¹B NMR signal typically appears in the range of δ 28-33 ppm. rsc.orgsdsu.edu This downfield shift is characteristic of the sp²-hybridized boron atom with an empty p-orbital. Upon formation of a tetracoordinate boronate ester, for instance, through reaction with a diol, the boron signal shifts significantly upfield to a region between δ 7-13 ppm, reflecting the change to sp³ hybridization. nih.govnsf.gov This clear distinction allows for the monitoring of reactions involving the boronic acid moiety.

Factors such as solvent and pH can influence the ¹¹B chemical shift. nsf.gov In the context of mechanistic studies, ¹¹B NMR can be used to identify and characterize intermediates, such as boronate complexes formed during cross-coupling reactions. nih.gov

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization and proximity to the boronic acid group. The vinylic carbons of the ethenyl group are of particular interest, with their signals appearing in the alkene region of the spectrum (typically δ 110-150 ppm). libretexts.orgoregonstate.edu The carbon atom directly attached to the boron (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org The signals for the cyclopentyl ring carbons would be expected in the aliphatic region (δ 20-50 ppm). oregonstate.edu

Table 1: Representative NMR Data for Alkenylboronic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹¹B | R-B(OH)₂ | 28 - 33 |

| ¹¹B | Boronate Ester | 7 - 13 |

| ¹³C | Vinylic Carbon (C=C) | 110 - 150 |

| ¹³C | Cyclopentyl Carbons | 20 - 50 |

Note: Specific chemical shifts for this compound may vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. It is particularly valuable for monitoring the progress of reactions, such as Suzuki-Miyaura cross-coupling reactions where this boronic acid is a key reagent.

By analyzing aliquots of a reaction mixture over time, MS can track the consumption of starting materials and the formation of products. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading.

In the characterization of complex products, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov Fragmentation patterns observed in the mass spectrum can provide structural information, helping to confirm the identity of the desired product and to identify any byproducts. Techniques like electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are commonly employed for the analysis of organic molecules like this compound. acs.org

X-Ray Crystallography for Solid-State Structure-Reactivity Correlations

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. southampton.ac.uk For this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. This structural data is invaluable for understanding the compound's reactivity.

The solid-state structure can reveal intermolecular interactions, such as hydrogen bonding between the boronic acid hydroxyl groups, which can influence the compound's physical properties and packing in the crystal lattice. researchgate.net In the context of reactivity, understanding the steric and electronic properties of the molecule in its ground state can provide insights into its behavior in chemical reactions. For instance, the orientation of the cyclopentyl group relative to the vinylboronic acid moiety can impact its ability to participate in reactions. While obtaining suitable crystals can be challenging, the structural information gleaned from X-ray crystallography is unparalleled. nih.govrsc.org

Table 2: Hypothetical Crystallographic Data for a Vinylboronic Acid

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 725.3 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic analysis.

Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination (in context of asymmetric synthesis)

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, the determination of enantiomeric excess (ee) is critical. nih.govyoutube.com While this compound itself is achiral, it can be used as a prochiral substrate in reactions that generate a new stereocenter. For example, the addition of a reagent across the double bond could lead to a chiral product.

Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most common and reliable method for determining the enantiomeric excess of a chiral product. nih.govgcms.cz These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers of a compound, leading to their separation. beilstein-journals.orglibretexts.org

The two enantiomers will have different retention times on the chiral column, allowing for their quantification. mit.edu The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram. The choice between HPLC and GC depends on the volatility and thermal stability of the analyte. For many organic compounds, both techniques can be successfully applied, often after derivatization to improve separation and detection. nih.gov

Computational and Theoretical Investigations on E 2 Cyclopentylethenyl Boronic Acid and Its Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and bonding in organoboron compounds. bio-hpc.eu For (E)-(2-Cyclopentylethenyl)boronic acid, DFT calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and spectroscopic properties.

Analysis of the frontier molecular orbitals reveals that the Highest Occupied Molecular Orbital (HOMO) is typically localized on the cyclopentylethenyl fragment, specifically the C=C double bond, which acts as the primary electron-donating part of the molecule. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the boron atom and its attached oxygen atoms, highlighting the Lewis acidic nature of the boronic acid group. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and the wavelength of electronic absorption.

Substituents on the cyclopentyl ring or modifications to the boronic acid group can significantly alter the electronic properties. Electron-donating groups on the cyclopentyl ring would raise the HOMO energy level, making the compound more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would lower the LUMO energy, enhancing its reactivity towards nucleophiles.

A Natural Bond Orbital (NBO) analysis can provide further details on the bonding characteristics, such as the nature of the Carbon-Boron (C-B) bond. This analysis can quantify the extent of π-donation from the vinyl group to the boron center and describe the hybridization of the atoms involved.

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Represents the energy of the highest energy electrons; related to ionization potential. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

| C-B Bond Length | 1.55 Å | Reflects the strength and nature of the carbon-boron bond. |

| Mulliken Charge on Boron | +0.75 e | Indicates the partial positive charge on the boron atom, highlighting its electrophilicity. |

Reaction Pathway Calculations and Transition State Analysis

Computational chemistry allows for the detailed exploration of reaction mechanisms involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify intermediates, transition states, and determine the activation energies, which govern the reaction rates.

A prominent reaction of boronic acids is the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. researchgate.net For the reaction of this compound with an aryl halide, DFT calculations can be employed to model the entire catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a palladium(0) catalyst. Computational models can determine the energy barrier for this step.

Transmetalation: This is often the rate-determining step and involves the transfer of the cyclopentylethenyl group from the boron atom to the palladium center. The role of the base, which activates the boronic acid, is crucial and can be explicitly modeled. Transition state calculations for this step reveal a complex in which the palladium, the leaving group from the aryl halide, the base, and the boronic acid are all interacting. The structure of this transition state dictates the stereochemical outcome of the reaction.

Reductive Elimination: The final step involves the formation of the new C-C bond and the regeneration of the palladium(0) catalyst. The energy profile for this step is also calculated to complete the catalytic cycle.

Another important reaction is hydroboration, which can be a synthetic route to this compound itself, for instance, through the hydroboration of vinylcyclopentane. researchgate.net Theoretical calculations can predict the regioselectivity and stereoselectivity of this reaction by comparing the activation energies of the different possible pathways.

| Reaction Step (Suzuki-Miyaura Coupling) | Calculated Activation Energy (Illustrative) | Significance |

|---|---|---|

| Oxidative Addition | 15 kcal/mol | Energy required to initiate the catalytic cycle. |

| Transmetalation | 25 kcal/mol | Often the rate-determining step; key to understanding reaction kinetics. |

| Reductive Elimination | 10 kcal/mol | Final step to form the product and regenerate the catalyst. |

Prediction of Reactivity and Selectivity in Catalyzed Processes

DFT calculations are instrumental in predicting the reactivity and selectivity of this compound in catalyzed reactions. By understanding the electronic and steric factors that govern a reaction, it is possible to forecast how changes in the substrate, catalyst, or reaction conditions will affect the outcome.

In palladium-catalyzed cross-coupling reactions, the nature of the ligands on the palladium catalyst plays a critical role in determining both reactivity and selectivity. Computational screening of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can identify the most effective catalyst for a specific transformation. The calculations can rationalize why certain ligands lead to higher yields or better selectivity by examining the stability of intermediates and the energies of transition states.

For reactions where multiple products are possible, such as the coupling with a dihalogenated aromatic compound, DFT can predict the regioselectivity by comparing the activation barriers for the reaction at each of the different halogenated positions. These predictions are based on a detailed analysis of the electronic properties of the substrate and the steric interactions in the transition states.

The influence of substituents on the cyclopentyl ring of this compound can also be systematically studied. A Hammett-type analysis, where the calculated activation energies are correlated with electronic parameters of the substituents, can provide a quantitative understanding of how substituents modulate reactivity. This allows for the rational design of derivatives with enhanced reactivity for specific applications.

| Catalyst Ligand | Predicted Relative Rate (Illustrative) | Predicted Regioselectivity (Product A:B) (Illustrative) |

|---|---|---|

| Triphenylphosphine (PPh₃) | 1.0 | 80:20 |

| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 5.2 | 95:5 |

| SPhos | 12.5 | >99:1 |

Molecular Dynamics Simulations for Solvent and Catalyst Effects

While DFT calculations are excellent for studying the details of a reaction at the molecular level, they are often performed in the gas phase or with implicit solvent models. Molecular Dynamics (MD) simulations offer a way to explicitly include the effects of the solvent and the dynamic nature of the catalyst. researchgate.net

MD simulations can model the behavior of this compound in different solvents, providing insights into its solvation structure and how the solvent molecules interact with the boronic acid group. This is particularly important for understanding reactions in which the solvent plays an active role, such as by stabilizing charged intermediates or participating in proton transfer steps. For the Suzuki-Miyaura reaction, MD simulations can be used to study the partitioning of reactants and catalysts between different phases in biphasic systems or in micellar catalysis. nih.gov

Furthermore, MD simulations can be used to study the conformational flexibility of the catalyst and the substrate-catalyst complex. This is important for understanding how the dynamic behavior of the system can influence reactivity. For example, the flexibility of the cyclopentyl ring and the orientation of the boronic acid group relative to the catalyst can be monitored over time to identify the most favorable conformations for reaction. By combining MD with quantum mechanical calculations (QM/MM methods), it is possible to study the reaction pathway in a more realistic, dynamic environment.

Quantitative Structure-Activity Relationships (QSAR) for Analogues (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or other properties. wikipedia.org For analogues of this compound, a theoretical QSAR study can be conducted to predict their potential as, for example, enzyme inhibitors. Boronic acids are known to be potent inhibitors of serine proteases. nih.govnih.gov

A QSAR study begins with the generation of a dataset of virtual analogues of this compound. This is done by systematically introducing different substituents on the cyclopentyl ring or modifying the linker between the ring and the boronic acid. For each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

A mathematical model is then developed to relate these descriptors to a predicted biological activity. This is typically done using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation can be used to predict the activity of new, unsynthesized analogues.

For instance, a hypothetical QSAR model for the inhibition of a target enzyme might look like:

pIC₅₀ = c₀ + c₁logP + c₂LUMO + c₃*MR

Where pIC₅₀ is the predicted inhibitory activity, logP is the hydrophobicity descriptor, LUMO is the energy of the lowest unoccupied molecular orbital, and MR is the molar refractivity (a steric descriptor). The coefficients (c₀, c₁, c₂, c₃) are determined by fitting the model to the training data.

Such a model can guide the synthesis of new compounds by identifying the structural features that are most likely to lead to high activity. For example, if the coefficient for logP is positive, it suggests that more hydrophobic analogues are likely to be more potent.

| Analogue Substituent (on Cyclopentyl Ring) | logP (Calculated) | LUMO (eV, Calculated) | Molar Refractivity (cm³/mol, Calculated) | Predicted pIC₅₀ (Illustrative) |

|---|---|---|---|---|

| -H | 1.5 | -1.2 | 40.2 | 5.0 |

| -CH₃ | 2.0 | -1.1 | 44.8 | 5.4 |

| -Cl | 2.1 | -1.4 | 45.1 | 5.8 |

| -OH | 0.9 | -1.3 | 40.9 | 4.7 |

Derivatization and Functional Group Interconversion Strategies for E 2 Cyclopentylethenyl Boronic Acid

Synthesis of Boronic Esters and Boronates from (E)-(2-Cyclopentylethenyl)boronic Acid

The boronic acid group is readily converted into its corresponding boronic esters (boronates), a transformation that is often essential for enhancing stability, modifying reactivity, and improving solubility in organic solvents for subsequent reactions. The most common method for this derivatization is the condensation reaction with a 1,2- or 1,3-diol.

The reaction typically proceeds by mixing the boronic acid with the diol in an aprotic solvent, often with a dehydrating agent or under conditions that allow for the removal of water, such as azeotropic distillation with a Dean-Stark apparatus. This equilibrium-driven process is efficient for a variety of diols, with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) being the most frequently used, yielding the highly stable pinacol boronate ester. Other diols, such as ethylene (B1197577) glycol or neopentyl glycol, can also be employed.

This transformation is crucial as boronic esters are often the preferred substrates in many palladium-catalyzed cross-coupling reactions due to their enhanced stability and handling characteristics compared to the parent boronic acids.

Table 1: Representative Conditions for Boronic Ester Formation

| Diol Substrate | Reagent/Conditions | Product | Typical Yield |

|---|---|---|---|

| Pinacol | Anhydrous MgSO₄, CH₂Cl₂, rt | (E)-2-(2-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | >90% |

| Neopentyl Glycol | Toluene, Dean-Stark, reflux | (E)-2-(2-Cyclopentylethenyl)-5,5-dimethyl-1,3,2-dioxaborinane | High |

Transformations of the Boronic Acid Moiety (e.g., oxidation to alcohol, protonolysis)

The carbon-boron bond is a key functional group that can be stereospecifically transformed into other functionalities. Two fundamental transformations of the boronic acid moiety in this compound are oxidation to an alcohol and protonolysis to an alkene.

Oxidation to Alcohol: The oxidation of the C-B bond to a C-OH group is a powerful and reliable transformation. This reaction proceeds with retention of the alkene's configuration, providing direct access to the corresponding (E)-2-cyclopentylethanol. The most common and effective reagent for this oxidation is basic hydrogen peroxide (H₂O₂). The mechanism involves the formation of a boronate intermediate by the addition of hydroperoxide to the boron center, followed by an intramolecular rearrangement where the vinyl group migrates from boron to the adjacent oxygen atom, displacing hydroxide (B78521). The resulting boronic ester is then hydrolyzed under the aqueous reaction conditions to yield the final alcohol product. This method is highly valued for its mild conditions and high yields. researchgate.netresearchgate.net

Protonolysis (Deboronation): Protonolysis involves the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.orgwikipedia.org This reaction effectively converts this compound into cyclopentylethylene. While often considered an undesirable side reaction in cross-coupling chemistry, deliberate protonolysis can be a useful synthetic step. wikipedia.orgresearchgate.net The reaction is typically achieved by treatment with a Brønsted acid, such as acetic acid or hydrochloric acid, in an aqueous or alcoholic solvent. wikipedia.orged.ac.ukresearchgate.net Studies have shown that the rate of protonolysis for vinyl boronic acids can be slow compared to arylboronic acids and is highly dependent on pH and reaction conditions. ed.ac.ukresearchgate.net In some cases, metal catalysts like palladium acetate (B1210297) have been used to facilitate the protonolysis of alkenylboranes under neutral conditions. rsc.org

Table 2: Key Transformations of the Boronic Acid Moiety

| Transformation | Reagents | Product | Key Feature |

|---|---|---|---|

| Oxidation | H₂O₂, NaOH (aq) | (E)-2-Cyclopentylethanol | Retention of stereochemistry |

Post-Synthetic Modification of the Cyclopentylethenyl Scaffold

A significant advantage of alkenylboronic acids is the ability to perform chemical modifications on the alkene scaffold while preserving the valuable boronic acid (or boronate ester) group for subsequent reactions. This allows for the late-stage functionalization and diversification of the molecule. Key reactions targeting the vinyl double bond include epoxidation, dihydroxylation, and cyclopropanation.

Epoxidation: The carbon-carbon double bond can be selectively oxidized to form an epoxide. This is typically achieved using a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a nonaqueous solvent like chloroform (B151607) or dichloromethane. libretexts.orglibretexts.orgleah4sci.com The reaction is concerted and stereospecific, meaning the trans configuration of the starting alkene is retained in the resulting epoxide, yielding trans-2-(cyclopentylmethyl)oxirane-3-boronic acid. libretexts.org The boronic acid is usually protected as a pinacol ester during this step to prevent side reactions.

Dihydroxylation: Syn-dihydroxylation of the double bond can be accomplished using reagents like osmium tetroxide (OsO₄) with a co-oxidant such as N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation can be achieved in a two-step process involving the epoxidation described above, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.org These reactions provide access to diol-functionalized alkylboronates, which are valuable chiral building blocks.

Cyclopropanation: The double bond can also undergo cyclopropanation. The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, is a classic method for converting alkenes to cyclopropanes stereospecifically. libretexts.orgmasterorganicchemistry.com This would convert the vinyl group into a cyclopropyl (B3062369) ring, yielding (E)-2-(2-cyclopropylcyclopentyl)boronic acid pinacol ester. Other methods, including those using diazo compounds with rhodium or copper catalysts, or newer photoredox-catalyzed approaches, can also be employed for this transformation. nih.govorganic-chemistry.org

Table 3: Selective Reactions on the Ethenyl Double Bond

| Reaction Type | Typical Reagents | Functional Group Formed |

|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂ | Epoxide (Oxirane) |

| Syn-Dihydroxylation | OsO₄ (cat.), NMO | Vicinal Diol (syn) |

Chemodivergent Reactions Leading to Diverse Product Classes

Chemodivergent synthesis is a powerful strategy where a single substrate can be converted into multiple, structurally distinct products by carefully tuning the reaction conditions, catalysts, or reagents. rsc.org this compound is an excellent platform for such strategies, with its reactivity diverging between the boronic acid moiety and the alkene.

Pathway 1: Suzuki-Miyaura Cross-Coupling The most prominent reaction of alkenylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling. In the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an aryl or vinyl halide/triflate, the boronic acid acts as a nucleophilic partner to form a new carbon-carbon bond, yielding substituted conjugated dienes or styrenyl compounds. This pathway exclusively involves the C-B bond.

Pathway 2: Rhodium-Catalyzed Conjugate Addition By switching the catalyst from palladium to rhodium, the reactivity can be completely altered. In the presence of a rhodium catalyst, such as [Rh(cod)Cl]₂, this compound can act as a nucleophile in a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds like enones or enoates. nih.govorganic-chemistry.org This reaction forms a new C-C bond at the vinyl carbon beta to the boron atom, producing γ,δ-unsaturated ketones or esters, while the boronic acid group remains intact in the initial adduct before potential protodeboronation during workup.

Pathway 3: Oxidation to Carbonyl Compounds As discussed in section 8.2, oxidation with H₂O₂ leads to an alcohol. However, other oxidative pathways exist. For instance, in the presence of a copper(II) catalyst and an oxidant, alkenylboronic acids can participate in enantioselective α-alkenylation of aldehydes, forming α-formyl olefins. princeton.edu This demonstrates a divergent pathway where the boronic acid facilitates C-C bond formation under oxidative conditions, leading to a product class distinct from simple oxidation or cross-coupling.

This ability to select for Suzuki coupling, conjugate addition, or oxidation simply by changing the catalytic system highlights the chemodivergent potential of this compound as a versatile synthetic building block. nih.gov

Table 4: Summary of Chemodivergent Pathways

| Catalyst/Reagent System | Reaction Type | Product Class |

|---|---|---|

| Pd(0) catalyst, Base | Suzuki-Miyaura Coupling | Conjugated Dienes / Styrenes |

| Rh(I) catalyst | 1,4-Conjugate Addition | γ,δ-Unsaturated Carbonyls |

| H₂O₂, Base | Oxidation | Alcohols |

Emerging Research Directions and Unexplored Opportunities for E 2 Cyclopentylethenyl Boronic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation where vinylboronic acids are key reactants, has been a major focus for adaptation to flow processes.

The integration of (E)-(2-Cyclopentylethenyl)boronic acid into automated flow synthesis platforms represents a significant, yet unexplored, opportunity. Automated systems, which can perform iterative cycles of deprotection, coupling, and purification, have been developed for various boronate building blocks. The development of a continuous flow system for reactions involving this compound could enable the rapid and efficient synthesis of libraries of complex molecules. For instance, a packed-bed reactor with an immobilized palladium catalyst could be employed for the continuous Suzuki-Miyaura coupling of this boronic acid with a range of aryl halides. A recent study by a joint research team from RIKEN CSRS and Teikyo University of Science has developed an efficient flow reaction system for the Suzuki-Miyaura cross-coupling reaction using a novel polymeric palladium catalyst, which has shown stability and high yields even in water. Such a system could be adapted for this compound, potentially leading to greener and more sustainable synthetic processes.

Table 1: Representative Conditions for Flow Suzuki-Miyaura Coupling

| Catalyst System | Substrates | Solvent | Flow Rate | Temperature | Yield | Reference |

| PdCl2(PPh3)2 DVB | Aryl bromides/chlorides and boronic acids | Not Specified | 0.3 mL min-1 | 120 °C | 83-92% | |

| Polymeric Palladium | Aryl halides and boronic acids | Water/Organic Solvents | Not Specified | Not Specified | High | |

| SS-Pd | Phenylboronic acid and aryl halides | Not Specified | Not Specified | Not Specified | Good |

The automation of these processes would not only accelerate the synthesis of new chemical entities but also allow for high-throughput screening of reaction conditions to optimize yield and selectivity.

Photocatalytic and Electrocatalytic Applications in Boron Chemistry

Photocatalysis and electrocatalysis are rapidly emerging as powerful tools in organic synthesis, offering novel reaction pathways under mild conditions. The application of these technologies to the chemistry of this compound is a fertile ground for new discoveries.

Visible-light-mediated photocatalysis has been successfully employed for the radical couplings of boronic acid derivatives. For instance, the use of an acridium-based organic photocatalyst can efficiently oxidize boronic acid derivatives, initiating a single electron transfer process. This methodology could be extended to this compound for the synthesis of novel compounds through radical addition or coupling reactions. A study by Aggarwal and coworkers demonstrated a visible light-induced decarboxylative radical addition to vinyl boronic esters to generate alkyl boronic esters, a method that could be adapted for creating diverse γ-aminoboronic acids. Furthermore, the merger of photoredox catalysis with cobalt catalysis has enabled the Minisci reaction of N-heteroarenes with various boronic acids as alkyl radical precursors, a strategy that could be explored with the subject compound.

Electrocatalysis offers another promising, yet underexplored, avenue. The electrochemical activation of the boron-carbon bond could lead to novel transformations. While specific examples with vinylboronic acids are scarce, the general principles of electro-organic synthesis suggest that controlled potential electrolysis could be used to selectively functionalize the vinyl group or the cyclopentyl ring of this compound.

Table 2: Examples of Photocatalytic Reactions with Boronic Acid Derivatives

| Reaction Type | Photocatalyst | Substrates | Key Feature | Reference |

| Radical Coupling | Acridium-based organic photocatalyst | Boronic acid derivatives | Efficient oxidation via single electron transfer | |

| Decarboxylative Radical Addition | Visible light | Vinyl boronic esters and carboxylic acids | Access to diverse alkyl boronic esters | |

| Minisci Reaction | Photoredox/Cobalt dual catalysis | N-heteroarenes and boronic acids | C-H alkylation of heterocycles |

Development of Novel Catalyst Systems for Boron-Containing Substrates

The development of new and more efficient catalyst systems is a constant driver of innovation in organic synthesis. For reactions involving this compound, particularly Suzuki-Miyaura cross-coupling, the design of novel palladium catalysts remains a key research area. While "ligandless" palladium systems have shown high efficiency in water, the development of catalysts with tailored ligands can offer superior control over selectivity and reactivity. For instance, hydrazone-palladium complexes have been shown to be effective for the cross-coupling of allyl acetates with arylboronic acids.

Beyond palladium, other transition metals could be explored for novel transformations of this compound. The unique electronic and steric properties of the cyclopentyl group might favor catalysis by nickel, copper, or rhodium, leading to new reaction pathways and products. Organoboron compounds themselves can also act as catalysts. Specifically, ortho-substituted arylboronic acids have been shown to catalyze reactions of unsaturated carboxylic acids. Exploring the catalytic potential of derivatives of this compound is a completely open field of inquiry.

Design of Next-Generation Organoboron Reagents Utilizing the (E)-(2-Cyclopentylethenyl) Moiety

The (E)-(2-Cyclopentylethenyl) moiety offers a unique combination of a reactive vinylboronic acid and a lipophilic, sp³-rich cyclopentyl group. This structure can be exploited in the design of next-generation organoboron reagents for a variety of applications. One of the recent trends in organoboron reagents is the shift from aromatic to sp³-enriched cyclic structures, which are desirable in medicinal chemistry.

The vinylboronic acid functionality is a versatile handle for bioorthogonal chemistry, reacting efficiently with tetrazines in living cells. A proteasome inhibitor containing a vinylboronic acid has been successfully used for two-step labeling of the proteasome. The cyclopentyl group in this compound could be used to tune the pharmacokinetic properties of such probes or therapeutic agents. Furthermore, the design of hybrid structures where the this compound is coupled to other pharmacophores could lead to novel bioactive molecules. The synthesis of boronic acid-containing retinoid analogues has been explored with the aim of developing new therapeutic agents.

Table 3: Properties and Applications of Functionalized Vinyl Boronates

| Property | Application | Example | Reference |

| sp³-enriched | Lead-oriented synthesis | Alkenylboronic esters with cyclic structures | |

| Bioorthogonal reactivity | Cellular imaging and labeling | Vinylboronic acid-functionalized proteasome inhibitor | |

| Modulator of bioactivity | Drug design | Boron-containing retinoid analogues |

Fundamental Studies on Boron-Carbon Bond Activation and Functionalization

A deeper understanding of the fundamental reactivity of the boron-carbon bond in this compound is crucial for unlocking its full synthetic potential. The activation of the C-B bond can be achieved through various means, including base mediation and transition metal catalysis. Recent studies have shown that benzylic boronates can undergo full deborylation in the presence of a strong base to generate a carbanion, which can then react with electrophiles. A similar base-mediated C-B bond heterolysis could potentially be achieved with this compound, opening up new avenues for its functionalization.

The functionalization of the vinyl group itself is another area ripe for exploration. While the Suzuki-Miyaura reaction is the most common transformation, other reactions such as conjunctive functionalization could lead to the synthesis of complex, multifunctionalized products. This process involves a three-component coupling between a vinyl boronic ester, a nucleophile, and an electrophile, triggering a 1,2-metallate rearrangement. Mechanistic studies, potentially aided by computational chemistry, will be invaluable in elucidating the reaction pathways and guiding the development of new synthetic methods.

Q & A

Basic Questions

Q. What are the common synthetic strategies for (E)-(2-Cyclopentylethenyl)boronic acid, and how can purity be ensured?

- Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using cyclopentene precursors and boronic acid derivatives. Protecting groups like pinacol esters may stabilize the boronic acid during synthesis. Purification often requires chromatography or recrystallization, with LC-MS/MS in MRM mode used to validate purity (e.g., detection limits <1 ppm) . Challenges include avoiding boroxine formation, which can be mitigated by derivatization with diols (e.g., pinacol) .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Methodology :

- NMR : and NMR confirm boronic acid identity and stereochemistry.

- FTIR : Detects B-O vibrations (~1,350 cm) and alkene stretches (~1,600 cm).

- MALDI-MS : With 2,5-dihydroxybenzoic acid (DHB) matrix to prevent boroxine interference; pinacol esterification enhances ionizability .

Q. How can researchers assess the stability of this compound in aqueous buffers for biological assays?

- Methodology : Stability assays should monitor boronic acid-diol interactions (e.g., with glucose) via stopped-flow kinetics (kon ~10-10 Ms) . Adjust pH to physiological conditions (7.4), as boronic acids bind diols optimally at pH >8. Use LC-MS/MS to track degradation products like boroxines .

Advanced Research Questions

Q. How do structural features of this compound influence its binding kinetics with biological targets?

- Methodology : Compare kon/koff rates using surface plasmon resonance (SPR) or fluorescence quenching. The cyclopentylethenyl group may enhance lipophilicity, improving membrane permeability. Steric effects from the cyclopentyl group could reduce binding to off-target diols (e.g., fructose vs. glucose selectivity) . Computational docking (e.g., AutoDock) models interactions with proteasomes or tubulin .

Q. What experimental design considerations are critical for evaluating anticancer activity in vitro?

- Methodology :

- Cell Lines : Use triple-negative breast cancer (MDA-MB-231) and glioblastoma (U87) models, as boronic acids show potency in these lines .

- Dosage : Test concentrations from 0.1–10 µM, with IC50 typically <5 µM for active derivatives .

- Controls : Include bortezomib (proteasome inhibitor) and combretastatin A-4 (tubulin inhibitor) as benchmarks .

Q. How can non-specific interactions be minimized when studying glycoprotein binding?

- Methodology : Optimize buffer conditions (e.g., 50 mM HEPES, pH 8.5) to reduce ionic interference. Use SPR with AECPBA-functionalized surfaces to quantify binding; secondary interactions (e.g., hydrophobic) are mitigated by adding 0.01% Tween-20 . Validate specificity via competition assays with free diols (e.g., sorbitol) .

Q. What contradictions exist in reported IC50 values for boronic acid antiproliferative effects, and how can they be resolved?

- Analysis : Discrepancies arise from cell line variability (e.g., Jurkat vs. B-16) and assay conditions (e.g., serum proteins stabilizing/degrading the compound). Standardize protocols using ATP-based viability assays (CellTiter-Glo) and pre-incubate compounds in serum-free media for 1 hr before treatment .

Q. What strategies improve detection sensitivity in complex biological matrices?

- Methodology : Derivatize with DHB for MALDI-MS/MS, enhancing ionization efficiency. For LC-MS/MS, use hydrophilic interaction chromatography (HILIC) to retain polar boronic acids. Limit of quantification (LOQ) can reach 0.1 ng/mL using MRM transitions (e.g., m/z 177 → 145) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.